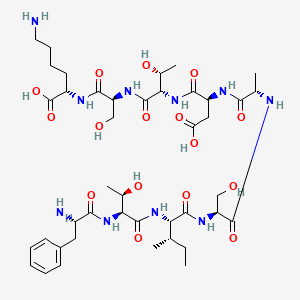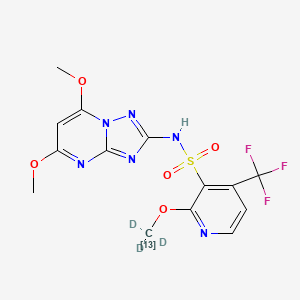
TBDMS-Monacolin K-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TBDMS-Monacolin K-d3 is a deuterated derivative of TBDMS-Monacolin K. It is a compound that combines the properties of tert-butyldimethylsilyl (TBDMS) and Monacolin K, with the addition of deuterium atoms. Monacolin K, also known as lovastatin, is a naturally occurring statin found in red yeast rice, produced by the fermentation of Monascus species. It is widely known for its cholesterol-lowering properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TBDMS-Monacolin K-d3 involves the protection of hydroxyl groups in Monacolin K using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction typically occurs in an anhydrous solvent like dichloromethane. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
TBDMS-Monacolin K-d3 undergoes various chemical reactions, including:
Oxidation: The TBDMS group can be oxidatively removed to yield the corresponding carbonyl compound.
Reduction: Reduction reactions can be performed on the Monacolin K moiety.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Tetraethylammonium superoxide in dry dimethylformamide under microwave irradiation.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: Reduced forms of Monacolin K.
Substitution: Deprotected or substituted derivatives of Monacolin K.
Scientific Research Applications
TBDMS-Monacolin K-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Monacolin K.
Biology: Studied for its effects on cholesterol biosynthesis and its potential as a cholesterol-lowering agent.
Medicine: Investigated for its therapeutic potential in treating hypercholesterolemia and other cardiovascular diseases.
Industry: Utilized in the production of functional foods and nutraceuticals, particularly in red yeast rice products
Mechanism of Action
TBDMS-Monacolin K-d3 exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase). This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting HMG-CoA reductase, this compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
Monacolin K: The non-deuterated form of TBDMS-Monacolin K-d3.
Lovastatin: Another name for Monacolin K, widely used as a cholesterol-lowering drug.
Simvastatin: A synthetic derivative of lovastatin with similar cholesterol-lowering properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide insights into metabolic pathways and improve the stability of the compound in biological systems. The TBDMS group also offers protection to hydroxyl groups, making it useful in various synthetic applications .
Properties
Molecular Formula |
C30H50O5Si |
|---|---|
Molecular Weight |
521.8 g/mol |
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C30H50O5Si/c1-10-20(3)29(32)34-26-16-19(2)15-22-12-11-21(4)25(28(22)26)14-13-23-17-24(18-27(31)33-23)35-36(8,9)30(5,6)7/h11-12,15,19-21,23-26,28H,10,13-14,16-18H2,1-9H3/t19-,20-,21-,23+,24+,25-,26-,28-/m0/s1/i3D3 |
InChI Key |
YZUJIMXHROAZNZ-GLDHCNMCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)






![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)




